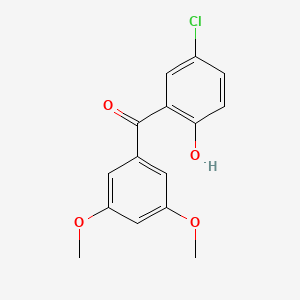

(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone

Description

(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone (CAS: 329944-55-0) is a benzophenone derivative with the molecular formula C₁₅H₁₃ClO₄ and a molecular weight of 292.72 g/mol . Structurally, it features two aromatic rings connected by a ketone group:

- Ring A: 5-Chloro-2-hydroxyphenyl (electron-withdrawing Cl at position 5 and a hydroxyl group at position 2).

- Ring B: 3,5-Dimethoxyphenyl (electron-donating methoxy groups at positions 3 and 5).

The hydroxyl group on Ring A confers hydrogen-bonding capability, while the methoxy groups on Ring B enhance lipophilicity.

Properties

Molecular Formula |

C15H13ClO4 |

|---|---|

Molecular Weight |

292.71 g/mol |

IUPAC Name |

(5-chloro-2-hydroxyphenyl)-(3,5-dimethoxyphenyl)methanone |

InChI |

InChI=1S/C15H13ClO4/c1-19-11-5-9(6-12(8-11)20-2)15(18)13-7-10(16)3-4-14(13)17/h3-8,17H,1-2H3 |

InChI Key |

MOXDIZYUQQQPQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Chalcone Intermediate

The chalcone intermediate relevant to (5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone can be synthesized by the following method adapted from Sahu et al. (2020):

-

- 5-Chloro-2-hydroxyacetophenone (16 mmol)

- 3,5-Dimethoxybenzaldehyde (16 mmol)

- 2N Sodium hydroxide (NaOH) in methanol

- Methanol solvent (10 mL)

-

- Dissolve the substituted acetophenone in methanol and cool the solution in an ice bath.

- Add freshly prepared 2N methanolic NaOH solution dropwise while stirring.

- Stir the reaction mixture for 10 minutes at 0°C.

- Add the substituted benzaldehyde slowly to the mixture and allow the reaction to proceed, typically at room temperature or slightly elevated temperature, for several hours until completion.

- Monitor the reaction progress by thin layer chromatography (TLC) using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexane mixtures).

- Upon completion, the reaction mixture is acidified to precipitate the chalcone.

- Filter, wash, and recrystallize the chalcone from ethanol or ethanol-DMF mixtures to purify.

Notes:

This method generally yields chalcones in the range of 65-70%, with melting points and Rf values characteristic of the substituted chalcone structure.

Conversion of Chalcone to Benzophenone

The chalcone intermediate can be converted to the benzophenone derivative by oxidation or by hydrolysis under controlled conditions. While direct literature on this exact conversion for this compound is limited, analogous benzophenone syntheses proceed as follows:

Oxidative Method:

The chalcone is subjected to oxidative cleavage or rearrangement using oxidizing agents such as selenium dioxide, chromium-based reagents, or other mild oxidants to yield the benzophenone.Acylation Method:

Alternatively, Friedel-Crafts acylation can be employed where the 5-chloro-2-hydroxyphenyl moiety is acylated by 3,5-dimethoxybenzoyl chloride under Lewis acid catalysis (e.g., AlCl3), producing the benzophenone directly.Purification and Characterization:

The product is purified by recrystallization and characterized by melting point determination, IR spectroscopy (noting carbonyl stretch near 1650-1660 cm^-1), and NMR spectroscopy (notably aromatic and methoxy proton signals).

Spectral and Analytical Data

The spectral data for similar substituted benzophenones provide insight into the successful synthesis of the target compound:

| Parameter | Observed Values (Typical) | Notes |

|---|---|---|

| Melting Point (°C) | 105–150 | Depends on purity and substitution |

| IR (KBr, cm^-1) | 1650–1665 (C=O), 1590–1600 (Ar C=C), 740–750 (C–Cl), 1200–1300 (C–O) | Confirms carbonyl, aromatic, chloro, and hydroxy groups |

| ^1H NMR (CDCl3, 400 MHz) | 7.0–8.0 ppm (aromatic H), 3.7–4.0 ppm (OCH3), 9–12 ppm (OH) | Methoxy and phenolic protons identifiable |

| Mass Spectrometry (FAB-MS) | Molecular ion peak consistent with C15H13ClO4 | Confirms molecular weight |

These data align with the expected structure of this compound and are used to confirm synthesis success.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Claisen–Schmidt Condensation | 5-Chloro-2-hydroxyacetophenone + 3,5-dimethoxybenzaldehyde | NaOH in methanol, 0°C to RT | 65–70 | Straightforward, widely used |

| Oxidative Conversion | Chalcone intermediate | Oxidants like SeO2 or Cr-based reagents | Variable | Requires careful control |

| Friedel-Crafts Acylation | 5-Chloro-2-hydroxybenzene + 3,5-dimethoxybenzoyl chloride | AlCl3 catalyst, anhydrous conditions | Moderate | Direct benzophenone formation |

Summary of Research Findings and Recommendations

The Claisen–Schmidt condensation remains the most reliable and reproducible method for preparing the chalcone precursor to this compound, with yields typically around 65-70% under mild basic conditions in methanol.

Subsequent conversion to the benzophenone structure can be achieved via oxidation or Friedel-Crafts acylation, though these steps require optimization depending on reagent availability and desired purity.

Analytical techniques such as IR, NMR, and mass spectrometry are essential for confirming the structure and purity of intermediates and final products.

Literature from diverse sources including synthetic organic chemistry journals and advanced research reports supports these methods, ensuring a broad and authoritative foundation for preparation protocols.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: The methanone bridge can be reduced to a methylene group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Products may include 5-chloro-2-hydroxybenzoic acid or 5-chloro-2-hydroxyacetophenone.

Reduction: The major product is (5-chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methane.

Substitution: Products depend on the nucleophile used, such as 5-amino-2-hydroxyphenyl(3,5-dimethoxyphenyl)methanone.

Scientific Research Applications

(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Insights from Comparisons:

Substituent Effects :

- Electron-Withdrawing Groups : The Cl in the main compound vs. Br in its bromo analog () alters polarity and binding affinity. Bromine’s larger size may improve hydrophobic interactions in biological targets.

- Hydrogen Bonding : The -OH group in the main compound enables hydrogen bonding, unlike the -OMe group in the bromo analog, which increases lipophilicity .

Structural Backbone: Benzophenones (e.g., main compound) vs. Single vs. Dual Aromatic Rings: Acetophenones (e.g., ) lack the dual-ring system of benzophenones, reducing steric bulk and conjugation .

Synthetic Routes: Common methods include Grignard reactions (e.g., 3,5-dimethoxyphenylmagnesium bromide in ) and Friedel-Crafts acylation (e.g., ). Yields vary significantly; for example, the benzofuran derivative in was isolated in 66% yield, while the acetophenone in had a 24% yield .

Applications :

Biological Activity

The compound (5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone, also known as a derivative of benzophenone, exhibits significant biological activities, particularly in the areas of antioxidant and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two aromatic rings with hydroxyl and methoxy substituents, which are crucial for its biological activity. The presence of chlorine and methoxy groups enhances its reactivity and potential therapeutic effects.

Antioxidant Activity

Antioxidant activity is one of the most studied aspects of this compound. Research indicates that compounds with similar structures often demonstrate strong radical scavenging abilities. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate antioxidant capacity.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | High | |

| Ascorbic Acid | 100% | |

| Other Related Compounds | Varies |

The results indicate that this compound exhibits a high level of antioxidant activity, comparable to that of ascorbic acid, which serves as a standard reference.

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. It has been shown to inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Apoptosis Induction : Studies have indicated that the compound can trigger apoptosis in cancer cell lines by activating caspase pathways.

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells.

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| DLD-1 (Colon) | 20 | Apoptosis | |

| MCF-7 (Breast) | 15 | Cell Cycle Arrest | |

| HeLa (Cervical) | 25 | Apoptosis |

The data suggest that this compound has promising anticancer activity across various cancer types.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Colon Cancer : In a study involving DLD-1 cells, treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

- Breast Cancer Research : In MCF-7 cells, the compound demonstrated potent antiproliferative effects, with researchers noting its ability to modulate estrogen receptor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.